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5-Mercapto-2-pentanone -

5-Mercapto-2-pentanone

Catalog Number: EVT-14019585
CAS Number:
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol
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Product Introduction

Overview

5-Mercapto-2-pentanone is a sulfur-containing organic compound with the molecular formula C5H10OSC_5H_{10}OS and a molecular weight of approximately 118.197 g/mol. This compound is classified under the category of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. It is notable for its potential applications in various scientific fields, particularly in organic synthesis and flavor chemistry.

Source

5-Mercapto-2-pentanone can be derived from various natural sources and synthesized through chemical reactions involving thiol compounds. It is often studied for its role in the formation of aroma compounds and has been linked to the production of specific flavor profiles in food products.

Classification

In terms of chemical classification, 5-Mercapto-2-pentanone falls under:

  • Organic Compounds: It belongs to the broader category of organic compounds due to its carbon-based structure.
  • Thiols: Specifically, it is classified as a thiol because of its functional group containing sulfur.
  • Aliphatic Compounds: The compound is also categorized as aliphatic due to its straight-chain structure.
Synthesis Analysis

Methods

The synthesis of 5-Mercapto-2-pentanone can be achieved through several methods, including:

  1. Nucleophilic Substitution Reactions: This method involves the reaction of a suitable alkyl halide with sodium hydrosulfide or other thiol sources.
  2. Reduction Reactions: The compound can also be synthesized by reducing corresponding thioesters or disulfides using reducing agents such as lithium aluminum hydride.

Technical Details

  • Reaction Conditions: The reactions typically require controlled temperatures and may need solvents such as ethanol or water to facilitate the reaction.
  • Yield Optimization: The yield can be optimized by adjusting reaction times and concentrations of reactants.
Molecular Structure Analysis

Structure

The molecular structure of 5-Mercapto-2-pentanone includes a five-carbon chain with a sulfhydryl group at the second position. The structural representation can be simplified as follows:

Structural Formula CH3CH(SH)CH2CH2C=O\text{Structural Formula }CH_3-CH(SH)-CH_2-CH_2-C=O

Data

  • IUPAC Name: 5-Mercapto-2-pentanone
  • CAS Number: 15139-21-6
  • InChI Key: ZNHQFCJLFKKUNA-UHFFFAOYSA-N
  • SMILES Notation: CC(C(=O)C)S
Chemical Reactions Analysis

Reactions

5-Mercapto-2-pentanone participates in various chemical reactions, including:

  1. Oxidation Reactions: The sulfhydryl group can be oxidized to form disulfides or sulfonic acids.
  2. Condensation Reactions: It can react with aldehydes or ketones to form thioacetals, which are useful intermediates in organic synthesis.

Technical Details

The oxidation process typically requires oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions. The condensation reactions may occur in the presence of acid catalysts.

Mechanism of Action

Process

The mechanism of action for 5-Mercapto-2-pentanone primarily involves its reactivity due to the thiol group. This group allows for nucleophilic attacks on electrophiles, facilitating various organic transformations.

Data

In biochemical contexts, thiols like 5-Mercapto-2-pentanone can act as reducing agents, participating in redox reactions that are crucial for maintaining cellular functions and metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid with a distinct odor.
  • Boiling Point: Approximately 130 °C.
  • Melting Point: Not extensively documented but expected to be below room temperature due to its low molecular weight.

Chemical Properties

  • Solubility: Soluble in water and organic solvents such as ethanol and ether.
  • Stability: Generally stable under normal conditions but sensitive to oxidation.

Relevant data from databases such as PubChem indicate that 5-Mercapto-2-pentanone exhibits typical characteristics of thiols, including high reactivity towards electrophiles.

Applications

Scientific Uses

5-Mercapto-2-pentanone has several applications in scientific research and industry:

  1. Flavor Chemistry: It is used in flavoring agents due to its characteristic aroma, contributing to food products' sensory profiles.
  2. Organic Synthesis: Acts as an intermediate in synthesizing other sulfur-containing compounds.
  3. Biochemical Research: Utilized in studies involving enzyme activity where thiol groups play a significant role in catalysis and regulation.
Biosynthetic Pathways and Precursor Interactions

Role in Maillard Reaction Systems Involving Thiamine and Cysteine

5-Mercapto-2-pentanone (CAS: 136078-12-5) arises as a secondary degradation product in the thermally driven interaction between thiamine (vitamin B₁) and cysteine during the Maillard reaction. Thiamine undergoes thermal cleavage to form reactive intermediates, notably 5-hydroxy-3-mercapto-2-pentanone, which serves as the direct precursor to 5-mercapto-2-pentanone through dehydration and isomerization [2] [9]. Concurrently, cysteine contributes sulfur via its thiol group, enabling the formation of carbon-sulfur bonds critical for this aroma compound. Studies using isotopic tracing ([¹³C₅]xylose) confirm that the carbon backbone of 5-mercapto-2-pentanone derives primarily from pentose sugars (e.g., xylose or ribose) rather than cysteine or thiamine, underscoring the synergistic role of reducing sugars in directing reaction pathways [2]. In model systems, the molar ratio of precursors dictates yield optimization; excess cysteine shifts pathways toward sulfur-containing heterocycles (e.g., thiophenes), while balanced ratios maximize 5-mercapto-2-pentanone generation [2] [9].

Table 1: Key Precursors and Their Roles in 5-Mercapto-2-pentanone Formation via Maillard Reaction

PrecursorRole in PathwayImpact on Yield
ThiamineDegrades to 5-hydroxy-3-mercapto-2-pentanone; primary sulfur carrierHigher concentrations increase pathway flux
CysteineSupplies sulfur for thiol formation; participates in Strecker degradationOptimal at equimolar ratios with thiamine
Xylose/RiboseProvides carbon skeleton via retro-aldol condensationExcess sugars enhance precursor availability
5-Hydroxy-3-mercapto-2-pentanoneImmediate precursor via dehydration/decarboxylationRate-limiting intermediate

Enzymatic and Non-Enzymatic Generation Mechanisms in Food Matrices

In biological systems, cysteine-S-conjugate β-lyases catalyze the cleavage of cysteine conjugates (e.g., S-(pentanone-5-yl)-L-cysteine) to release 5-mercapto-2-pentanone. Bacterial enzymes from Shewanella putrefaciens exhibit high specificity for this conversion, with cell-free extracts achieving yields exceeding 60% under optimized pH (8.0) and temperature (40°C) conditions [5] [7]. The enzymatic pathway proceeds via β-elimination, where pyridoxal 5′-phosphate (PLP)-dependent lyases generate a ketone-thiol intermediate, which tautomerizes to 5-mercapto-2-pentanone [5].

Non-enzymatic generation dominates thermally processed foods (e.g., meats, fermented beverages). Here, thiamine-cysteine-xylose systems generate 5-mercapto-2-pentanone at temperatures >100°C through radical-mediated reactions and sulfur rearrangements. In Chinese Baijiu fermentation, high-temperature distillation (60–70°C) promotes non-enzymatic formation from residual precursors in grain matrices [1] [3]. Lipid oxidation co-products (e.g., aldehydes) further accelerate production by competing for amino groups, thereby steering cysteine toward sulfur-specific pathways [3] [9].

Table 2: Comparison of Generation Mechanisms

MechanismKey ActorsOptimal ConditionsFood Matrices
Enzymatic (β-lyase)PLP-dependent enzymes (e.g., S. putrefaciens)pH 8.0, 40°CFermented fish, cheeses, wines
Non-enzymatic (thermal)Thiamine-cysteine-sugar complexes>100°C, low moistureRoasted meats, distilled spirits
Lipid oxidation-mediatedAldehydes from unsaturated fatty acids120–150°C, aerobic conditionsFried meats, oils

Influence of pH and Thermal Degradation on Precursor Conversion Efficiency

pH critically modulates precursor reactivity and degradation pathways. Alkaline conditions (pH 8.0–9.0) favor the enolization of 5-hydroxy-3-mercapto-2-pentanone, accelerating its dehydration to 5-mercapto-2-pentanone. Conversely, acidic conditions (pH <5.0) promote protonation of amine groups, inhibiting Maillard initiation and diverting precursors toward non-volatile melanoidins [2] [9]. In thiamine-cysteine models, pH 7.5 maximizes 5-mercapto-2-pentanone yield (∼42 ng/g), while pH 5.0 reduces it by >80% [2].

Thermal degradation kinetics reveal time-temperature dependencies. At 145°C, 5-mercapto-2-pentanone forms rapidly within 20 minutes but degrades further to dimethyl trisulfides and thiophenes upon prolonged heating [2] [9]. Kinetic modeling identifies an activation energy of ∼85 kJ/mol for its formation, with optimal stability at 110–130°C. In low-moisture systems (e.g., baked goods), the compound’s half-life extends due to reduced hydrolytic cleavage [9].

Table 3: pH and Thermal Effects on Precursor Conversion

FactorConditionConversion EfficiencyDominant Byproducts
pHAcidic (pH 3.0–5.0)Low (5–15%)Melanoidins, H₂S
Neutral (pH 6.0–7.5)Moderate (30–45%)Furans, Strecker aldehydes
Alkaline (pH 8.0–9.0)High (50–65%)Thiophenes, disulfides
Temperature100°CSlow formation (>60 min)Minimal degradation
130°CPeak yield (20 min)Trace thiophenes
150°CRapid degradation (<10 min)Dimethyl trisulfides, pyrazines

Comprehensive Compound List

Properties

Product Name

5-Mercapto-2-pentanone

IUPAC Name

5-sulfanylpentan-2-one

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

InChI

InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3

InChI Key

ZNHQFCJLFKKUNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCS

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